REACTION_CXSMILES
|
[CH3:1][C:2]1[N:11]([CH:12]2[CH2:17][CH2:16][C:15](=[O:18])[NH:14][C:13]2=[O:19])[C:10](=[O:20])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][C:8]=2[N+:21]([O-])=O)[N:3]=1>CN(C=O)C.[OH-].[OH-].[Pd+2]>[NH2:21][C:8]1[CH:7]=[CH:6][CH:5]=[C:4]2[C:9]=1[C:10](=[O:20])[N:11]([CH:12]1[CH2:17][CH2:16][C:15](=[O:18])[NH:14][C:13]1=[O:19])[C:2]([CH3:1])=[N:3]2 |f:2.3.4|
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
CC1=NC2=CC=CC(=C2C(N1C1C(NC(CC1)=O)=O)=O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
110 mg
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Type
|
CUSTOM
|
Details
|
was shaken under hydrogen (50 psi) for 12 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered through a pad of Celite
|
Type
|
WASH
|
Details
|
washed with DMF (10 mL)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the resulting oil was purified by flash column chromatography (silica gel, methanol/methylene chloride)
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C2C(N(C(=NC2=CC=C1)C)C1C(NC(CC1)=O)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 156 mg | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 68.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |